REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:8][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6]1)=[O:4].C(NC(C)C)(C)C.[Li].Cl[C:22]([O:24][CH3:25])=[O:23]>C1COCC1>[CH3:1][O:2][C:3]([C:5]1([C:22]([O:24][CH3:25])=[O:23])[CH2:6][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:8]1)=[O:4] |f:1.2,^1:19|
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Name
|
|
Quantity
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7.75 g
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Type
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reactant
|
Smiles
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COC(=O)C1CC(C1)CCCC
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Name
|
|
Quantity
|
7.26 g
|
Type
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reactant
|
Smiles
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C(C)(C)NC(C)C.[Li]
|
Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.46 g
|
Type
|
reactant
|
Smiles
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ClC(=O)OC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
was added slowly
|
Type
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CUSTOM
|
Details
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After 18 h the reaction mixture was quenched with saturated aqueous NH4Cl solution (200 mL)
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Duration
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18 h
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Type
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EXTRACTION
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Details
|
the aqueous residue was extracted with EtOAc (75 mL×5)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
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Type
|
CUSTOM
|
Details
|
under reduced pressure, purification by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC(C1)CCCC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.37 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |